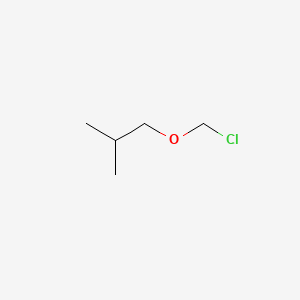

1-(Chloromethoxy)-2-methylpropane

Description

Contextualization within the Class of Halogenated Ethers and Organochlorine Compounds

1-(Chloromethoxy)-2-methylpropane belongs to the functional class of halogenated ethers, which are characterized by an ether linkage where one of the alkyl groups bears a halogen substituent. Specifically, it is an α-chloro ether, a subclass known for its high reactivity. The presence of the electronegative chlorine atom on the carbon adjacent to the ether oxygen significantly influences the molecule's chemical behavior, making the chloromethoxy group an excellent leaving group in nucleophilic substitution reactions.

As an organochlorine compound, this compound is part of a broad category of organic compounds containing at least one covalently bonded chlorine atom. The carbon-chlorine bond in this compound is polarized, with the carbon atom being electrophilic, rendering it susceptible to attack by nucleophiles. This inherent reactivity is a defining characteristic of many organochlorine compounds utilized in synthesis.

Significance as a Reagent and Synthetic Intermediate in Organic Synthesis

The primary significance of this compound in organic synthesis lies in its role as a versatile building block. Its reactive nature makes it an effective reagent for introducing the isobutoxymethyl group onto various substrates. This is particularly useful in the construction of more complex molecules.

One of the key applications of this compound is in nucleophilic substitution reactions. The chloromethoxy group can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, to form new carbon-heteroatom bonds. This reactivity is fundamental to its use as a synthetic intermediate. For instance, it has been utilized in the synthesis of pharmaceuticals, such as roxithromycin.

The general scheme for its synthetic utility can be represented by its reaction with a generic nucleophile (Nu-):

(CH3)2CHCH2OCH2Cl + Nu- → (CH3)2CHCH2OCH2Nu + Cl-

This reaction allows for the facile introduction of the isobutoxymethyl protecting group or for the construction of larger molecular frameworks. The synthesis of this compound itself can be achieved through the reaction of isobutanol with formaldehyde (B43269) and hydrogen chloride, or with thionyl chloride. chemsrc.comorgsyn.org More modern and efficient methods for the synthesis of α-halo ethers involve the zinc(II)-catalyzed reaction of acetals with acid halides. organic-chemistry.orgnih.gov

The compound's utility is further highlighted by its comparison to other related ethers. The presence of the chlorine atom makes it significantly more reactive towards nucleophilic substitution than non-chlorinated ethers like tert-butyl isobutyl ether. This enhanced reactivity is a key advantage in many synthetic applications where mild reaction conditions are desirable.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H11ClO |

| Molecular Weight | 122.59 g/mol nih.gov |

| Boiling Point | 122 °C at 760 mmHg chemsrc.com |

| Density | 0.948 g/cm³ chemsrc.com |

| IUPAC Name | This compound |

| CAS Number | 34180-11-5 |

Comparison with Structurally Similar Compounds

| Compound | CAS Number | Molecular Formula | Key Features and Reactivity |

| This compound | 34180-11-5 | C5H11ClO | Reactive in nucleophilic substitution due to the chlorine atom enhancing electrophilicity. |

| 1-Chloro-2-methylpropane | 513-36-0 | (CH₃)₂CHCH₂Cl | An alkyl halide, participates in nucleophilic substitution and elimination reactions. merckmillipore.com |

| Chloromethyl methyl ether (MOM-Cl) | 107-30-2 | CH3OCH2Cl | A common protecting group for alcohols, formed from methylal and an acid chloride. orgsyn.org |

| tert-Butyl isobutyl ether | 33021-02-2 | C8H18O | A stable ether due to steric hindrance, less reactive than its chlorinated analog. |

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethoxy)-2-methylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c1-5(2)3-7-4-6/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRBNCDKPVHUNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067818 | |

| Record name | Propane, 1-(chloromethoxy)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34180-11-5 | |

| Record name | 1-(Chloromethoxy)-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34180-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1-(chloromethoxy)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034180115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-(chloromethoxy)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1-(chloromethoxy)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethoxy)-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloromethyl isobutyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA5BR6YKP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 1 Chloromethoxy 2 Methylpropane

Overview of Characteristic Reaction Pathways

1-(Chloromethoxy)-2-methylpropane is a versatile reagent that participates in several key reaction types, making it a valuable building block in synthetic chemistry. Its reactivity stems from the presence of a chloromethoxy group attached to a methylpropane backbone. The primary reaction pathways include:

Nucleophilic Substitution: The chloride ion in the chloromethoxy group is a good leaving group, making the compound highly reactive toward a variety of nucleophiles. This is the most common reaction pathway for this compound, leading to the formation of new carbon-heteroatom bonds.

Oxidation: The compound can undergo oxidation to yield aldehydes or carboxylic acids, depending on the strength of the oxidizing agent and the reaction conditions.

Reduction: The chloromethoxy group can be reduced to a hydroxyl group, a reaction that transforms the ether into an alcohol.

Nucleophilic Substitution Reactivity

Nucleophilic substitution is a fundamental class of reactions where a nucleophile, an electron-rich species, replaces a leaving group on a substrate. odinity.com In the context of this compound, the chloromethoxy group is the key player in these transformations.

The Chloromethoxy Group as an Efficient Leaving Group in Nucleophilic Displacements

The effectiveness of the chloromethoxy group as a leaving group is central to the compound's reactivity in nucleophilic substitution reactions. utexas.edu A good leaving group is a species that can depart with the electron pair from its former bond to carbon and stabilize the negative charge it acquires. utexas.edu In this case, the chloride ion is a relatively stable anion, making it a good leaving group. utexas.edu The stability of the leaving group is a crucial factor that influences the rate of both SN1 and SN2 reactions. uci.edu

Detailed Mechanistic Elucidation of Nucleophilic Attack and Chloride Ion Displacement

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). odinity.comlibretexts.org

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.orglibretexts.org The reaction proceeds through a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. libretexts.org This mechanism is favored for primary alkyl halides like this compound due to reduced steric hindrance. odinity.comuci.edu The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

SN1 Mechanism: This is a two-step process that begins with the slow, rate-determining step of the leaving group departing to form a carbocation intermediate. odinity.comutexas.edulibretexts.org In the second, faster step, the nucleophile attacks the carbocation. libretexts.org While this compound is a primary halide, which typically disfavors the SN1 pathway, the presence of the oxygen atom adjacent to the reactive carbon can influence the reaction mechanism. odinity.com The rate of an SN1 reaction depends only on the concentration of the substrate. uci.edulibretexts.org

For this compound, the SN2 mechanism is generally the predominant pathway for nucleophilic substitution, especially with strong nucleophiles. odinity.com

Substrate Scope and Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

This compound reacts with a wide range of nucleophiles, leading to the synthesis of various derivatives.

Amines: Primary and secondary amines react with this compound to form the corresponding N-alkylated products. libretexts.org Tertiary amines can also be alkylated to yield quaternary ammonium (B1175870) salts. libretexts.org

Thiols: Thiols (mercaptans) and their conjugate bases, thiolates, are excellent nucleophiles and react readily with this compound to form thioethers (sulfides). libretexts.org The reaction proceeds via an SN2 displacement of the chloride ion. libretexts.org

Alkoxides: Alkoxide ions, the conjugate bases of alcohols, are strong nucleophiles that react with this compound to produce ethers.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary amine (R-NH₂) | Substituted amine |

| Thiol | Potassium thiolate (R-SK) | Thioether (R-S-R') |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Ether (R-O-CH₃) |

Impact of Reaction Medium: Role of Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (B87167), Acetonitrile)

The choice of solvent significantly impacts the rate and mechanism of nucleophilic substitution reactions. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and acetonitrile (B52724), are particularly effective for SN2 reactions. libretexts.orgyoutube.com

These solvents can solvate the cation of the nucleophilic salt (e.g., Na⁺ in NaOCH₃) through ion-dipole interactions. libretexts.org However, they are less effective at solvating the anionic nucleophile. libretexts.org This lack of strong solvation leaves the nucleophile "naked" and more reactive, thereby accelerating the rate of the SN2 reaction. libretexts.orgstackexchange.com In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity, which slows down SN2 reactions. libretexts.orgyoutube.com Therefore, conducting nucleophilic substitution reactions of this compound in polar aprotic solvents like DMSO or acetonitrile generally leads to faster reaction rates.

Oxidation Reactions and Product Derivatization

Beyond nucleophilic substitution, this compound can undergo oxidation. The outcome of the oxidation depends on the oxidizing agent used and the specific reaction conditions. For instance, oxidation can lead to the formation of aldehydes or carboxylic acids. This provides a pathway for further derivatization of the molecule, expanding its synthetic utility.

Pathways Leading to Aldehyde Formation

The oxidation of this compound can lead to the formation of isobutyraldehyde. This transformation involves the selective oxidation of the chloromethoxy group. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the pathway can be inferred from the general mechanisms of ether and haloalkane oxidation.

The reaction likely proceeds through an initial oxidative cleavage of the C-Cl bond or the C-H bonds of the methylene (B1212753) group. The choice of a mild oxidizing agent is crucial to stop the oxidation at the aldehyde stage and prevent further oxidation to a carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are known for their ability to oxidize primary alcohols to aldehydes without further oxidation. stackexchange.comdoubtnut.com Although this compound is not a primary alcohol, the reactivity of the chloromethyl ether group shares similarities. The mechanism would likely involve the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction to yield the aldehyde.

Synthesis of Carboxylic Acid Derivatives through Oxidation

Further oxidation of the initially formed isobutyraldehyde, or direct, more vigorous oxidation of this compound, can yield isobutyric acid, a carboxylic acid derivative. This process requires stronger oxidizing agents capable of oxidizing aldehydes to carboxylic acids.

The synthesis of isobutyric acid from this compound would involve the complete oxidation of the one-carbon unit of the chloromethoxy group. This transformation is significant as it converts the ether functionality into a carboxylic acid, a versatile functional group in organic synthesis. wikipedia.org

Examination of Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide) and Their Specificity

The specificity of the oxidation of this compound is highly dependent on the choice of the oxidizing agent and the reaction conditions.

Potassium Permanganate (KMnO₄): As a strong oxidizing agent, potassium permanganate is capable of cleaving the ether linkage and oxidizing the molecule to a carboxylic acid. doubtnut.comCurrent time information in Bangalore, IN. The reaction is typically carried out in acidic or alkaline conditions. Under harsh conditions, KMnO₄ can lead to the over-oxidation and degradation of the molecule.

Chromium Trioxide (CrO₃): Chromium trioxide, often used in the form of Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), is another powerful oxidizing agent that can convert this compound to isobutyric acid. Current time information in Bangalore, IN. Milder chromium-based reagents, like PCC, are more specific for the formation of aldehydes. stackexchange.com

The table below summarizes the expected products based on the oxidizing agent used.

| Oxidizing Agent | Expected Primary Product |

| Pyridinium Chlorochromate (PCC) | Isobutyraldehyde |

| Potassium Permanganate (KMnO₄) | Isobutyric Acid |

| Chromium Trioxide (CrO₃) / Jones Reagent | Isobutyric Acid |

Reduction Reactions and Functional Group Transformations

Reduction reactions of this compound primarily target the chloromethoxy group, leading to the formation of simpler, dehalogenated products.

Conversion to 2-Methylpropan-1-ol via Reductive Pathways

The reduction of this compound can yield 2-methylpropan-1-ol. This transformation involves the reductive cleavage of the carbon-chlorine and carbon-oxygen bonds of the chloromethoxy group. Strong reducing agents are typically required for this conversion.

Commonly used reducing agents for such transformations include metal hydrides like lithium aluminum hydride (LiAlH₄). Current time information in Bangalore, IN. The mechanism likely involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the chloromethoxy group, leading to the displacement of the chloride ion. A second hydride transfer would then cleave the ether linkage to produce 2-methylpropan-1-ol after an aqueous workup.

Comparative Reactivity Studies within the Chlorinated Ether Family

While specific comparative reactivity studies involving this compound are scarce, its reactivity can be contextualized within the broader family of chlorinated ethers, such as chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME).

Chloromethyl ethers are known to be highly reactive alkylating agents. nih.gov Their reactivity in nucleophilic substitution reactions, particularly Sₙ1 type reactions, is enhanced by the ability of the adjacent oxygen atom to stabilize the resulting carbocation through resonance. stackexchange.comdoubtnut.com The isobutyl group in this compound may exert some steric hindrance compared to the methyl group in CMME, potentially slowing down the rate of Sₙ2 reactions. However, the electronic effect of the isobutyl group is not expected to significantly alter the fundamental reactivity pattern established by the chloromethoxy group. The high reactivity of these compounds is also demonstrated by their rapid hydrolysis in aqueous media. canada.ca

Enzymatic Biotransformations and Degradation Pathways

There is a lack of specific research on the enzymatic biotransformation and degradation of this compound. However, general principles of microbial degradation of haloalkanes and ethers can provide insights into its likely fate in biological systems.

Microorganisms possess a diverse array of enzymes, such as dehalogenases and oxygenases, that can metabolize halogenated organic compounds. nih.govnih.gov The degradation of this compound would likely be initiated by a dehalogenase, which would cleave the carbon-chlorine bond. This initial step would remove the halogen, a common strategy in the microbial degradation of xenobiotics. wikipedia.org

Interaction with Haloalkane Dehalogenases (HLDs) in Carbon-Halogen Bond Cleavage

Haloalkane dehalogenases (HLDs) are a class of microbial enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds in a wide array of halogenated compounds. ebi.ac.ukmuni.cz This enzymatic action is a critical first step in the biodegradation of many environmental pollutants, converting them into less toxic alcohols. muni.cz The substrate scope of HLDs is broad, encompassing halogenated alkanes, alkenes, and even some ethers. nih.gov

While direct experimental data on the interaction of this compound with haloalkane dehalogenases is not extensively documented in publicly available research, the reactivity of structurally similar chloroalkyl ethers has been investigated. For instance, the haloalkane dehalogenase DhmA, from Mycobacterium avium, has been tested against various halogenated substrates, including chloroalkyl ethers. nih.gov

In a study characterizing DhmA, its activity was measured against a panel of compounds. The findings for two relevant ether substrates are presented below.

Table 1: Specific Activity of DhmA with Chloroalkyl Ethers

| Substrate | Specific Activity (mU/mg of protein) |

|---|---|

| bis(2-chloroethyl)ether | 2 |

| 2-chloroethylmethylether | No activity detected |

Data sourced from a study on the characterization of DhmA from Mycobacterium avium. nih.gov The activity was determined using crude extracts.

The data indicates that DhmA exhibits measurable, albeit low, activity towards bis(2-chloroethyl)ether, but no detectable activity towards 2-chloroethylmethylether. nih.gov This suggests that the structural features of the chloroalkyl ether play a crucial role in its recognition and degradation by the enzyme. For this compound, the presence of a bulkier isobutyl group attached to the ether oxygen, compared to the ethyl or methyl groups in the tested substrates, would likely influence its ability to fit into the active site of HLDs. The size and shape of the active site cavity are known to be major determinants of substrate specificity among different HLDs. nih.gov

Role of SN2 Mechanisms in Enzymatic Dehalogenation Processes

The enzymatic dehalogenation of haloalkanes by HLDs proceeds through a well-established SN2 (substitution nucleophilic bimolecular) mechanism. muni.cz This reaction involves a "backside attack" by a nucleophile on the carbon atom bearing the halogen, leading to the inversion of stereochemistry at that center. asm.org

In the active site of an HLD, the reaction is initiated by a nucleophilic attack from the carboxylate group of a conserved aspartate residue. wikipedia.org This attack on the electrophilic carbon of the carbon-halogen bond results in the formation of a covalent alkyl-enzyme intermediate and the displacement of the halide ion. wikipedia.org The released halide ion is stabilized by hydrogen bonding with other residues in the active site, often tryptophan. wikipedia.org In the second step of the catalytic cycle, the covalent intermediate is hydrolyzed by a water molecule, which is activated by a catalytic base, typically a histidine residue. This regenerates the free enzyme and releases the corresponding alcohol and a proton. wikipedia.org

The general steps of the SN2 mechanism for a generic haloalkane in the active site of an HLD are summarized below.

Table 2: Key Steps in the SN2 Dehalogenation by HLDs

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The catalytic aspartate residue attacks the carbon atom bonded to the halogen. |

| 2. Formation of Alkyl-Enzyme Intermediate | A covalent bond is formed between the substrate and the enzyme, and the halide ion is released. |

| 3. Hydrolysis | A water molecule, activated by a histidine residue, hydrolyzes the intermediate. |

| 4. Product Release | The corresponding alcohol and a proton are released, and the enzyme is regenerated. |

The successful dehalogenation of this compound by an HLD would depend on its ability to favorably bind within the enzyme's active site and the accessibility of the chloromethyl carbon to the catalytic nucleophile for the SN2 reaction to proceed.

Advanced Applications in Contemporary Organic Synthesis

Utilization as a Key Building Block for the Construction of Complex Molecular Architectures

1-(Chloromethoxy)-2-methylpropane, also known as chloromethyl isobutyl ether, serves as a valuable building block in organic synthesis, enabling the construction of intricate molecular frameworks. Its utility stems from the reactive chloromethoxy group, which acts as a potent electrophile. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the covalent attachment of the isobutoxymethyl moiety (–CH₂OCH₂CH(CH₃)₂) to various nucleophiles such as alcohols, amines, and thiols.

The introduction of the isobutoxymethyl group can significantly alter the steric and electronic properties of a molecule, influencing its three-dimensional structure and reactivity. This makes this compound a key component in the design and synthesis of molecules with specific and complex architectures. The branched nature of the isobutyl group can introduce conformational constraints or enhance solubility in organic solvents, properties that are often desirable in the synthesis of complex organic molecules.

Role as an Intermediate in the Synthesis of Specialized Chemical Products

As a reactive intermediate, this compound plays a crucial role in the synthesis of a variety of specialized chemical products. nih.gov An important application is in the pharmaceutical industry, where it is used as an intermediate in the production of certain drugs. For instance, it is utilized in the synthesis of the macrolide antibiotic roxithromycin. In this context, the isobutoxymethyl ether serves as a protecting group for a hydroxyl functional group during the synthetic sequence.

The general class of chloromethyl alkyl ethers, to which this compound belongs, are frequently employed in the production of polymers and other specialty chemicals. knowde.com They can be used to introduce specific functionalities into a polymer backbone or to act as cross-linking agents. The choice of the isobutyl group in this compound allows for fine-tuning of the properties of the final product due to its specific size and structure.

Application as a Precursor in Agrochemical Synthesis (e.g., Delachlor Herbicide)

This compound is a key precursor in the synthesis of certain agrochemicals, most notably the herbicide Delachlor. The chemical structure of Delachlor is 2-chloro-N-(2,6-dimethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide. bcpcpesticidecompendium.org The synthesis of Delachlor involves the N-alkylation of 2-chloro-N-(2,6-dimethylphenyl)acetamide with this compound. prepchem.com

In this synthetic step, the nitrogen atom of the acetamide (B32628) acts as a nucleophile, attacking the electrophilic carbon of the chloromethoxy group in this compound. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, thereby introducing the N-[(2-methylpropoxy)methyl] or N-isobutoxymethyl group, which is a defining structural feature of Delachlor. This reaction highlights the role of this compound as a specific and efficient reagent for introducing the isobutoxymethyl group in the targeted synthesis of complex agrochemicals.

Contributions to Multi-step Organic Syntheses and Functionalization Strategies

The primary contribution of this compound in multi-step organic syntheses is its role as an isobutoxymethylating agent. This functionalization strategy is centered on its participation in nucleophilic substitution reactions. The isobutoxymethyl group can be introduced to protect a variety of functional groups, particularly alcohols and amines, during a complex synthesis. This protecting group is stable under certain reaction conditions but can be removed later in the synthetic sequence, a critical aspect of modern multi-step synthesis.

Beyond its role as a protecting group, the introduction of the isobutoxymethyl group can be a key step in building a larger molecular structure. The ether linkage is generally stable, providing a robust connection between different parts of a molecule. The compound can also undergo other chemical transformations, such as oxidation or reduction, although these are less common applications compared to its use in nucleophilic substitution. The ability to introduce a specific functional group with defined stereochemical and electronic properties makes this compound a valuable tool for chemists engaged in the art of organic synthesis.

Computational, Theoretical, and Advanced Analytical Methodologies in the Research of 1 Chloromethoxy 2 Methylpropane

Computational Chemistry and Molecular Modeling Approaches

Computational methods have become indispensable tools in modern organic chemistry, offering predictive power and detailed mechanistic insights that complement experimental work. rsc.orguni-muenchen.de For chloro-organic ethers, these approaches are particularly valuable for understanding their high reactivity.

Quantum Chemical Calculations for the Elucidation of Reaction Mechanisms and Transition States in Chloro-Organic Ethers

Quantum chemical calculations, particularly those employing density functional theory (DFT), are powerful for investigating reaction pathways. rsc.orgresearchgate.net While specific studies on 1-(chloromethoxy)-2-methylpropane are not extensively documented in public literature, the principles are well-established through research on analogous chloro-organic ethers like bis(chloromethyl) ether (BCME). researchgate.net

These calculations can map the potential energy surface of a reaction, identifying the structures of transition states and intermediates. For instance, in nucleophilic substitution reactions, which are characteristic of this compound, DFT methods can elucidate whether the reaction proceeds via an SN1 or SN2 mechanism by calculating the energy barriers for each pathway. researchgate.net The choice of functional and basis set, such as B3LYP or M06-2X with a basis set like 6-311++G**, is critical for obtaining accurate results that account for electronic and dispersion effects. rsc.orgresearchgate.netnih.gov Such studies provide a foundational understanding of the factors controlling the reactivity of this class of compounds, including the role of the solvent, which can be modeled using approaches like the Polarizable Continuum Model (PCM). nih.gov

Molecular Simulation Techniques for Predicting Chemical Behavior and Reactivity

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into physical properties and reactivity on a larger scale than quantum mechanics. jove.comnih.gov The development of reactive force fields, such as the Reactive INTERFACE Force Field (IFF-R), allows for the simulation of chemical reactions, including bond formation and dissociation. psu.eduresearchgate.net

These simulations can model how this compound interacts with other molecules, such as solvents or reactants, in a condensed phase. By replacing simple harmonic bond potentials with more descriptive Morse potentials, these force fields can accurately simulate bond-breaking processes, which is essential for a reactive compound where the C-Cl bond is prone to cleavage. psu.eduresearchgate.net This approach can predict how factors like temperature and pressure influence reaction dynamics and material properties, bridging the gap between single-molecule quantum calculations and macroscopic experimental observations. nih.gov

Advanced Spectroscopic and Chromatographic Characterization

The precise identification and quantification of this compound, especially within reaction mixtures, requires sophisticated analytical techniques. Gas chromatography and spectroscopic methods like NMR and IR are cornerstones of its characterization.

Application of Gas Chromatography (GC-FID, GC-MS, GC-AED) for Reaction Mixture Analysis and Product Identification

Gas chromatography is a primary technique for separating and analyzing volatile organic compounds. For chloro-organic ethers, GC coupled with various detectors is essential for monitoring reactions and identifying products. acs.org

GC-MS (Gas Chromatography-Mass Spectrometry): This is the most powerful combination for identifying unknown components in a mixture. nih.gov The gas chromatograph separates the components, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of this compound and its byproducts. google.com The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and its fragments.

GC-FID (Gas Chromatography-Flame Ionization Detection): While less specific than GC-MS, GC-FID is a robust and highly sensitive method for quantifying organic compounds. It is often used for routine analysis to determine the purity of this compound or to quantify its concentration in a reaction mixture. nih.gov

GC-AED (Gas Chromatography-Atomic Emission Detection): This technique provides elemental information about the compounds eluting from the GC column. For this compound, an AED can be set to specifically detect signals from carbon, hydrogen, oxygen, and chlorine simultaneously, providing empirical formula information and distinguishing chlorinated compounds from other species in the mixture.

The table below illustrates a hypothetical analysis of a reaction mixture containing this compound using GC-MS.

Table 1: Example GC-MS Data for Analysis of a Reaction Mixture

| Retention Time (min) | Key Mass Fragments (m/z) | Compound Identification |

|---|---|---|

| 4.5 | 73, 57, 41 | 2-Methylpropan-1-ol (Isobutanol) |

| 6.2 | 122 (M+), 87, 57, 49 | This compound |

| 8.9 | 154, 91, 65 | Benzyl Isobutyl Ether (Example Product) |

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms in this compound. docbrown.info

¹H NMR: The proton NMR spectrum gives distinct signals for the different hydrogen environments in the molecule. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent proton relationships, confirming the isobutyl structure and the presence of the chloromethoxy group. docbrown.info

¹³C NMR: The carbon NMR spectrum shows the number of unique carbon environments. The chemical shift of the carbon bonded to the chlorine and oxygen (O-CH₂-Cl) is particularly characteristic. docbrown.info

The expected NMR data for this compound is summarized below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | (CH₃ )₂CH- | ~0.9-1.0 | Doublet |

| ¹H | (CH₃)₂CH - | ~1.8-2.0 | Multiplet |

| ¹H | -O-CH₂ -CH- | ~3.4-3.5 | Doublet |

| ¹H | -O-CH₂ -Cl | ~5.4-5.5 | Singlet |

| ¹³C | (C H₃)₂CH- | ~19 | |

| ¹³C | (CH₃)₂C H- | ~28 | |

| ¹³C | -O-C H₂-CH- | ~78 | |

| ¹³C | -O-C H₂-Cl | ~83 |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Mode Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemicalbook.com For this compound, the IR spectrum would show characteristic absorption bands for C-H, C-O, and C-Cl bonds. The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern for the entire molecule. docbrown.info

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 2870-2960 | C-H stretch | Alkyl (isobutyl group) |

| 1470 | C-H bend | Alkyl (isobutyl group) |

| 1100-1150 | C-O stretch | Ether |

| 650-800 | C-Cl stretch | Alkyl Halide |

Note: These are typical ranges; specific peak positions can provide further structural information. docbrown.info

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound, providing precise information on its molecular weight and characteristic fragmentation patterns upon ionization. This methodology is instrumental in confirming the identity and purity of the compound in research and industrial settings.

When subjected to electron ionization (EI) mass spectrometry, this compound (molecular formula C₅H₁₁ClO) with a molecular weight of 122.59 g/mol , undergoes ionization to form a molecular ion ([M]⁺˙). massbank.jp Due to the presence of chlorine, the molecular ion peak is expected to appear as a pair of peaks, [M]⁺˙ and [M+2]⁺˙, with a characteristic isotopic abundance ratio of approximately 3:1 for ³⁵Cl and ³⁷Cl, respectively. The nominal molecular ion would therefore be observed at a mass-to-charge ratio (m/z) of 122 and 124.

The fragmentation of the molecular ion is a highly informative process, yielding a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions. For this compound, the primary fragmentation routes are anticipated to involve cleavage of the C-O and C-Cl bonds, as well as fragmentation of the isobutyl group.

One of the principal fragmentation pathways for ethers is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. libretexts.org In the case of this compound, this would lead to the formation of various stable carbocations. Another significant fragmentation involves the loss of the chlorine atom, a common pathway for alkyl halides.

Detailed analysis of the mass spectrum of analogous compounds, such as 1-chloro-2-methylpropane, reveals characteristic fragmentation patterns that can be extrapolated to this compound. docbrown.info For instance, the loss of a chlorine radical from the molecular ion would result in an ion at m/z 87. The cleavage of the chloromethoxy group (-CH₂Cl) would generate an isobutyl cation ([C₄H₉]⁺) at m/z 57, which is often a stable and abundant fragment for isobutyl-containing compounds. docbrown.info The chloromethoxymethyl cation ([CH₂OCH₂Cl]⁺) could also be formed, though its stability might be lower.

The isobutyl group itself can undergo fragmentation, leading to the loss of a methyl radical (CH₃) to form a propyl fragment or the loss of an ethyl radical (C₂H₅) to form smaller fragments. The base peak, which is the most intense peak in the spectrum, corresponds to the most stable fragment ion formed. For many isobutyl-containing compounds, the isobutyl cation at m/z 57 or the propyl cation at m/z 43 are common base peaks. docbrown.info

A plausible fragmentation pattern for this compound is summarized in the table below. The relative abundances are predicted based on general principles of mass spectrometry and comparison with structurally similar molecules.

| m/z | Proposed Fragment Ion | Formula | Proposed Fragmentation Pathway |

|---|---|---|---|

| 122/124 | Molecular Ion | [C₅H₁₁ClO]⁺˙ | Ionization of the parent molecule |

| 87 | [M-Cl]⁺ | [C₅H₁₁O]⁺ | Loss of a chlorine radical |

| 73 | [M-C₄H₉]⁺ | [CH₂OCl]⁺ | Cleavage of the C-O bond with loss of the isobutyl group |

| 57 | Isobutyl cation | [C₄H₉]⁺ | Cleavage of the C-O bond with loss of the chloromethoxy group |

| 49/51 | Chloromethyl cation | [CH₂Cl]⁺ | Cleavage of the O-CH₂Cl bond |

| 43 | Propyl cation | [C₃H₇]⁺ | Loss of a methyl group from the isobutyl fragment |

| 41 | Allyl cation | [C₃H₅]⁺ | Rearrangement and loss of H₂ from the propyl cation |

Q & A

Basic: What are the established synthetic routes for 1-(Chloromethoxy)-2-methylpropane, and what key parameters optimize yield?

Answer:

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting isobutanol with chloromethylating agents (e.g., chloromethyl ether derivatives) under acidic conditions. Key parameters include:

- Temperature control : Maintaining 0–5°C to minimize side reactions like hydrolysis .

- Catalyst choice : Lewis acids (e.g., ZnCl₂) enhance electrophilicity of the chloromethyl group.

- Purification : Washing with saturated NaHCO₃ to remove residual acid, followed by drying over anhydrous MgSO₄ and redistillation (boiling point ~120–125°C, based on analogous structures) .

Basic: How is this compound characterized structurally and quantitatively?

Answer:

- GC-MS and HRESI-MS : Used to confirm molecular weight (122.59 g/mol) and fragmentation patterns. For example, the [M+H]⁺ peak at m/z 123.05 and characteristic Cl isotope patterns distinguish it from non-chlorinated analogs .

- NMR : ¹H NMR shows signals for the isobutyl group (δ 1.0–1.2 ppm, multiplet) and chloromethoxy group (δ 3.5–3.7 ppm, singlet). ¹³C NMR confirms the C-Cl bond (δ ~45 ppm) .

Advanced: How can researchers resolve contradictions in kinetic data for reactions involving this compound?

Answer:

Discrepancies in rate constants may arise from:

- Solvent polarity effects : Polar solvents accelerate SN1 mechanisms, while nonpolar solvents favor SN2. Use dielectric constant measurements to contextualize data .

- Catalyst interference : Residual acids in the reaction mixture can skew kinetics. Validate purity via titration or ion chromatography .

- Cross-validation : Compare NMR reaction monitoring (real-time) with HRESI-MS endpoint analysis to detect intermediate species or side products .

Advanced: What computational methods predict the thermodynamic properties of this compound?

Answer:

- Quantum Chemistry (DFT) : Calculate heat capacity (Cp) using B3LYP/6-31G* basis sets. Experimental Cp values for analogous ethers (e.g., 1-(1,1-Dimethylethoxy)-2-methylpropane) range 250–300 J/mol·K .

- QSPR Models : Relate molecular descriptors (e.g., molar volume, dipole moment) to properties like boiling point or solubility. Validate against experimental data from CRC Handbook or NIST .

- Neural Networks : Train on datasets (e.g., CC-DPS) to predict reaction enthalpies or stability under varying conditions .

Advanced: How does steric hindrance in this compound influence its reactivity in organometallic catalysis?

Answer:

The bulky isobutyl group restricts coordination to metal centers:

- Catalytic Screening : Test Au(I) or Pd(II) complexes, where steric effects reduce catalytic activity compared to less hindered ethers. Monitor via GC-MS for byproduct formation .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe whether rate-limiting steps involve C-O bond cleavage or Cl⁻ dissociation .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Peroxide Formation : Store under inert gas (N₂/Ar) and test for peroxides monthly using KI-starch strips. Purify via alumina column chromatography if detected .

- Exposure Mitigation : Use fume hoods and PPE (nitrile gloves, goggles). Toxicity data for analogs (e.g., 2-Chloro-2-methylpropane) indicate respiratory irritation; monitor airborne concentrations .

Advanced: What strategies validate the purity of this compound in multi-step syntheses?

Answer:

- Dual Chromatography : Combine GC (for volatility-based separation) with HPLC (C18 column, MeOH:H₂O eluent) to detect non-volatile impurities .

- Isotopic Labeling : Synthesize ¹³C-labeled chloromethoxy groups and track isotopic distribution via HRESI-MS to confirm stoichiometric consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.